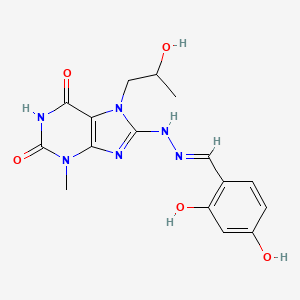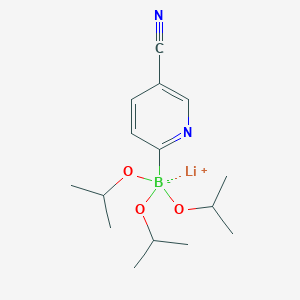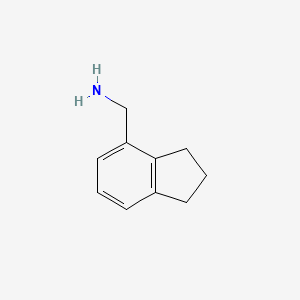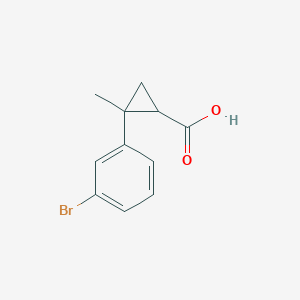
2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid, also known as BrM-CCPA, is a cyclopropane derivative that has been extensively studied for its potential use as a research tool in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 8 (mGluR8), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
- Bromophenol derivatives, including those related to 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid, have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are critical in various physiological processes, and inhibitors can have therapeutic applications in diseases like Alzheimer's, Parkinson's, and others. Specifically, compounds synthesized from cyclopropylcarboxylic acids and esters incorporating bromophenol moieties showed significant inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential for therapeutic use [Boztaş et al., 2019; Boztaş et al., 2015].
Chemical Synthesis and Characterization
- Research has explored the ring opening of cyclopropane derivatives and their transformation into esters, alcohols, and acids, highlighting the versatility of these compounds in synthetic organic chemistry. For instance, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid through crystallization and its conversion into (R)- and (S)-dimethyl 2-methylsuccinates demonstrates the application of cyclopropane derivatives in stereochemically controlled synthesis [Kovalenko & Kulinkovich, 2011].
Novel Heterocyclic Compounds
- The utility of bromophenyl derivatives in the preparation of novel heterocyclic compounds with potential antibacterial activities has been explored, emphasizing the role of these compounds in drug discovery and development. For example, the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid illustrates the potential for creating new therapeutic agents [El-Hashash et al., 2015].
Thermal Degradation and Polymer Chemistry
- Studies on the thermal degradation and characterization of polymers derived from bromophenyl-containing monomers shed light on the material properties and decomposition pathways of these polymers, which can inform their application in various industrial contexts [Demirelli & Coskun, 1999].
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(6-9(11)10(13)14)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPSZLVWHQKICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2777668.png)
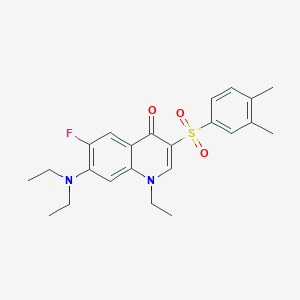
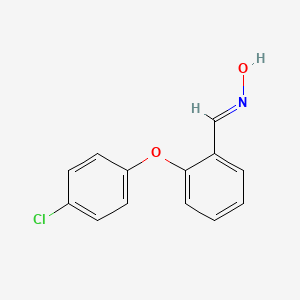
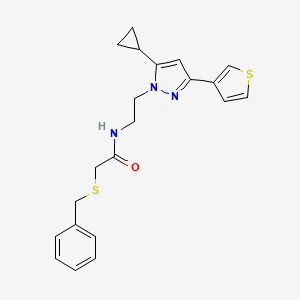
![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)

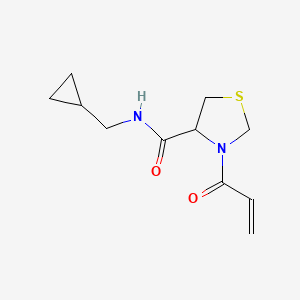

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
